molecular formula C10H10FNO3 B8817276 (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 29218-22-2

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B8817276
CAS No.: 29218-22-2
M. Wt: 211.19 g/mol
InChI Key: XYUGDJIYKLSISX-UHFFFAOYSA-N
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Description

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound that features a fluorine atom attached to a phenyl ring, a hydroxymethyl group, and an oxazolidinone ring. The presence of the fluorine atom can significantly influence the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the reaction of m-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the oxazolidinone ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-(m-Fluorophenyl)-5-carboxy-2-oxazolidinone.

    Reduction: Formation of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazolidinone ring may also contribute to the compound’s stability and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
  • 3-(m-Bromophenyl)-5-hydroxymethyl-2-oxazolidinone
  • 3-(m-Methylphenyl)-5-hydroxymethyl-2-oxazolidinone

Uniqueness

The presence of the fluorine atom in (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs with different substituents on the phenyl ring.

Properties

CAS No.

29218-22-2

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2

InChI Key

XYUGDJIYKLSISX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of amine 102 (39.2 g, 160.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. in a dry-ice/acetone bath before a solution of n-butyl lithium (n-BuLi, 2.5 M solution in hexane, 70.4 mL, 176 mmol, 1.1 equiv) was dropwise added under N2. The resulting reaction mixture was subsequently stirred at −78° C. for 1 h before a solution of (R)-(−)-glycidyl butyrate (25.37 g, 24.6 mL, 176 mmol, 1.1 equiv) in anhydrous THF (100 mL) was dropwise added into the reaction mixture at −78° C. under N2. The resulting reaction mixture was stirred at −78° C. for 30 min before being gradually warmed to room temperature for 12 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (200 mL), and the resulting mixture was stirred at room temperature for 1 h before EtOAc (200 mL) was added. The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. White crystals precipitated from the concentrated solution when most of the solvent was evaporated. The residue was then treated with 20% EtOAc/hexane (100 mL) and the resulting slurry was stirred at room temperature for 30 min. The solids were collected by filtration and washed with 20% EtOAc/hexane (2×50 mL) to afford the desired (5R)-(3-(3-fluoro-phenyl)-5-hydroxymethyl-oxazolidin-2-one 103 (24.4 g, 72.3% yield) as white crystals. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.34-3.72 (m, 2H), 3.83 (dd, 1H, J=6.2, 9.0 Hz), 4.09 (t, 111, J=12.0 Hz), 4.68-4.75 (m, 1H), 5.23 (t, 1H, J=5.6 Hz, OH), 6.96 (m, 1H), 7.32-7.56 (m, 3H). C10H10FNO3, LCMS (EI) m/e 212 (M++H).
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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